molecular formula C16H24N2O B11025233 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B11025233
M. Wt: 260.37 g/mol
InChI Key: WMHGXFLAHBWTAK-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 2,3-dimethylphenylpiperazine with butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate the production of larger quantities of the compound, ensuring consistency and quality control throughout the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]butan-1-one
  • 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]butan-1-one
  • 1-[4-(2,6-Dimethylphenyl)piperazin-1-yl]butan-1-one

Comparison: 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C16H24N2O/c1-4-6-16(19)18-11-9-17(10-12-18)15-8-5-7-13(2)14(15)3/h5,7-8H,4,6,9-12H2,1-3H3

InChI Key

WMHGXFLAHBWTAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=CC(=C2C)C

Origin of Product

United States

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